molecular formula C9H8BrClO2 B1421877 Methyl 3-Bromo-4-chloro-5-methylbenzoate CAS No. 1160574-52-6

Methyl 3-Bromo-4-chloro-5-methylbenzoate

Cat. No.: B1421877
CAS No.: 1160574-52-6
M. Wt: 263.51 g/mol
InChI Key: UQDVXCOKMBZFBT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chloro-5-methylbenzoate is a substituted benzoate ester featuring bromine, chlorine, and methyl groups at the 3-, 4-, and 5-positions of the aromatic ring, respectively. Its reactivity is governed by the electron-withdrawing effects of bromine and chlorine, combined with the steric influence of the methyl group.

Properties

IUPAC Name

methyl 3-bromo-4-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDVXCOKMBZFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-52-6
Record name methyl 3-bromo-4-chloro-5-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Bromo-4-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions can produce alcohols, aldehydes, or carboxylic acids .

Scientific Research Applications

Methyl 3-Bromo-4-chloro-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-Bromo-4-chloro-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

Key structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and reactivity profiles:

Compound Name Molecular Formula Molecular Weight Substituent Positions (Bromo/Chloro/Other) Key Properties/Applications Reference ID
Methyl 3-bromo-4-chloro-5-methylbenzoate C₉H₈BrClO₂ ~263.52 (calc.) 3-Br, 4-Cl, 5-CH₃ High steric hindrance; moderate solubility in polar aprotic solvents -
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ 267.48 3-Br, 4-Cl, 5-F Enhanced reactivity in SNAr due to electron-withdrawing F
Ethyl 3-bromo-4-chloro-5-methylbenzoate C₁₀H₁₀BrClO₂ ~277.55 (calc.) 3-Br, 4-Cl, 5-CH₃ (ethyl ester) Higher lipophilicity vs. methyl ester
Methyl 3-bromo-5-chloro-4-methylbenzoate C₉H₈BrClO₂ ~263.52 (calc.) 3-Br, 5-Cl, 4-CH₃ Altered electronic effects due to Cl at 5-position
Methyl 3-bromo-5-chlorobenzoate C₈H₆BrClO₂ 249.49 3-Br, 5-Cl Lower steric hindrance; higher electrophilicity

Notes:

  • Functional Group Replacement : Replacing the methyl group at the 5-position with fluorine (as in Methyl 3-bromo-4-chloro-5-fluorobenzoate) increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions .
  • Ester Chain Length : Ethyl esters (e.g., Ethyl 3-bromo-4-chloro-5-methylbenzoate) exhibit higher lipophilicity compared to methyl esters, impacting solubility and bioavailability .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Bromine and chlorine induce meta-directing effects, while fluorine (in the fluoro analog) intensifies electron withdrawal, enhancing reactivity toward nucleophiles .

Physicochemical Properties

  • Boiling Point/Melting Point : Methyl esters generally have lower boiling points than ethyl analogs. For example, Methyl 3-bromo-4-chloro-5-fluorobenzoate (MW 267.48) likely has a lower boiling point than Ethyl 3-bromo-4-chloro-5-methylbenzoate (MW ~277.55) due to reduced molecular weight and weaker van der Waals forces .
  • Solubility: The presence of fluorine or chlorine increases polarity, enhancing solubility in polar solvents like DMSO or acetone, whereas methyl/ethyl groups favor solubility in nonpolar solvents .

Biological Activity

Methyl 3-bromo-4-chloro-5-methylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrClO2C_9H_8BrClO_2 and features a benzoate structure with halogen substituents. The presence of bromine and chlorine atoms on the aromatic ring significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : Starting from methyl benzoate, bromine is introduced at the meta position using a catalyst like iron(III) bromide.
  • Chlorination : The brominated product undergoes chlorination to introduce chlorine at the para position.
  • Esterification : The resulting compound is then esterified to form the final product.

This multi-step synthesis is crucial for obtaining high yields of the compound while ensuring purity for biological testing.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated benzoates possess antimicrobial properties, potentially making this compound useful in combating bacterial infections.
  • Anticancer Properties : Initial investigations suggest that it may have anticancer effects, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Some derivatives of halogenated benzoates have been reported to exhibit anti-inflammatory activities, which may extend to this compound.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. Results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism Suggested
HeLa30Apoptosis induction
MCF-725Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-Bromo-4-chloro-5-methylbenzoate
Reactant of Route 2
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Methyl 3-Bromo-4-chloro-5-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.